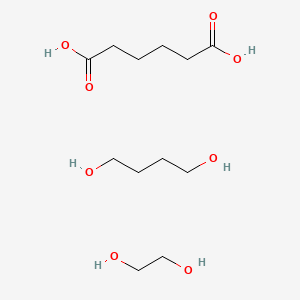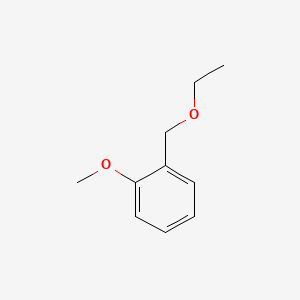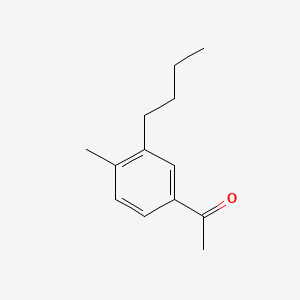
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid is a polymeric compound with the molecular formula C12H22O6 and a molecular weight of 262.2995 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol typically involves the polycondensation reaction of hexanedioic acid (adipic acid) with 1,4-butanediol and 1,2-ethanediol. The reaction is carried out under specific conditions, such as elevated temperatures and the presence of catalysts, to facilitate the formation of the polymer . Industrial production methods often involve continuous processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials for medical and environmental applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to form stable bonds with other molecules. This stability makes it suitable for use in various applications, including drug delivery and material science .
Comparaison Avec Des Composés Similaires
Butane-1,4-diol;ethane-1,2-diol;hexanedioic acid can be compared with other similar compounds, such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis [4-isocyanatobenzene]: This compound has a different molecular structure and is used in different applications.
Adipic acid, polymer with 1,4-butanediol and ethylene glycol: Similar in structure but may have different properties and uses.
The uniqueness of hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol lies in its specific combination of monomers, which imparts unique properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
26570-73-0 |
|---|---|
Formule moléculaire |
C12H26O8 |
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
butane-1,4-diol;ethane-1,2-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-4H,1-2H2 |
Clé InChI |
LBXDJRWWKSGUOY-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CO)O |
| 26570-73-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)


![2-Propenoic acid, 3-[4-[butyl(2-chloroethyl)amino]phenyl]-2-cyano-, ethyl ester](/img/structure/B1617225.png)
![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)





![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)
